![molecular formula C9H7Cl3O B1460295 2',5'-Dichloro-3'-methylphenacyl chloride CAS No. 1806288-63-0](/img/structure/B1460295.png)
2',5'-Dichloro-3'-methylphenacyl chloride
Overview
Description
2,5'-Dichloro-3'-methylphenacyl chloride (DCMPC) is an organic compound that has been studied extensively in the scientific community. It is a member of the phenacyl chloride family, which consists of compounds with a phenyl ring attached to a chlorine atom. DCMPC has been used in a variety of research applications, including as an intermediate in the synthesis of other compounds, as a reagent in a variety of reactions, and as a probe for studying biochemical and physiological processes.
Scientific Research Applications
2',5'-Dichloro-3'-methylphenacyl chloride has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, such as 2,5-dichloro-3-methylphenol and 2,5-dichloro-3-methylbenzoic acid. It has also been used as a reagent in a variety of reactions, such as the hydrolysis of esters, the alkylation of amines, and the oxidation of alcohols. Additionally, 2',5'-Dichloro-3'-methylphenacyl chloride has been used as a probe for studying biochemical and physiological processes, such as the metabolism of xenobiotics and the regulation of gene expression.
Mechanism of Action
The mechanism of action of 2',5'-Dichloro-3'-methylphenacyl chloride is not fully understood. It is believed to act as an inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of xenobiotics. Additionally, 2',5'-Dichloro-3'-methylphenacyl chloride has been shown to interact with DNA and RNA, which suggests that it may also be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride are not fully understood. Studies have shown that 2',5'-Dichloro-3'-methylphenacyl chloride has the potential to inhibit enzymes involved in the metabolism of xenobiotics, as well as interact with DNA and RNA. However, further research is needed to determine the exact mechanism of action and the potential physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride.
Advantages and Limitations for Lab Experiments
2',5'-Dichloro-3'-methylphenacyl chloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it has been used as a probe for studying biochemical and physiological processes, which makes it a useful tool for researchers. However, there are some limitations to using 2',5'-Dichloro-3'-methylphenacyl chloride in laboratory experiments. It is a hazardous compound and should be handled with care. Additionally, the exact mechanism of action and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride are not fully understood, so researchers should be aware of potential risks associated with using this compound.
Future Directions
The potential future directions for 2',5'-Dichloro-3'-methylphenacyl chloride research are numerous. Further research should be conducted to determine the exact mechanism of action and physiological effects of 2',5'-Dichloro-3'-methylphenacyl chloride. Additionally, researchers should explore the potential applications of 2',5'-Dichloro-3'-methylphenacyl chloride in drug discovery and the development of new therapeutic agents. Additionally, the use of 2',5'-Dichloro-3'-methylphenacyl chloride in other scientific research applications, such as in the synthesis of other compounds and as a reagent in a variety of reactions, should be further explored. Finally, researchers should investigate the potential toxicity of 2',5'-Dichloro-3'-methylphenacyl chloride and develop methods for its safe handling and disposal.
properties
IUPAC Name |
2-chloro-1-(2,5-dichloro-3-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-2-6(11)3-7(9(5)12)8(13)4-10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPRGBUCROCPKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Dichloro-3'-methylphenacyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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